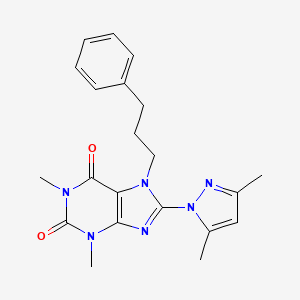![molecular formula C15H19NO2 B2474979 1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2188360-15-6](/img/structure/B2474979.png)
1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of synthetic opioids. It is also known as U-47700, and it is a potent analgesic drug that is used for scientific research purposes. The chemical formula of U-47700 is C16H22Cl2N2O, and its molecular weight is 329.27 g/mol.
Mécanisme D'action
U-47700 acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception and reward. It produces analgesia, sedation, and euphoria by activating these receptors. U-47700 also inhibits the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, euphoria, respiratory depression, and constipation. It also affects the cardiovascular and immune systems, and can cause hypotension, bradycardia, and immunosuppression.
Avantages Et Limitations Des Expériences En Laboratoire
U-47700 has several advantages for lab experiments, such as its high potency and selectivity for the mu-opioid receptors. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, U-47700 has several limitations, such as its potential for abuse and addiction, and its toxicity at high doses.
Orientations Futures
There are several future directions for the research on U-47700. One direction is to develop new analgesic drugs that are more effective and have fewer side effects than traditional opioids. Another direction is to study the long-term effects of U-47700 on the brain and other organs, and to investigate its potential for addiction and abuse. Additionally, research can be conducted to explore the potential therapeutic uses of U-47700, such as in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, U-47700 is a potent analgesic drug that is used for scientific research purposes. It acts on the mu-opioid receptors in the brain and produces analgesia, sedation, and euphoria. U-47700 has several advantages for lab experiments, such as its high potency and selectivity for the mu-opioid receptors. However, it also has several limitations, such as its potential for abuse and addiction, and its toxicity at high doses. There are several future directions for the research on U-47700, such as developing new analgesic drugs and studying its long-term effects on the brain and other organs.
Méthodes De Synthèse
The synthesis of U-47700 involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxy-N-methyl-N-(pyrrolidin-1-yl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The product is then purified by recrystallization to obtain U-47700 in its pure form.
Applications De Recherche Scientifique
U-47700 is used for scientific research purposes, particularly in the field of pharmacology. It is used to study the mechanism of action of opioids and their effects on the central nervous system. U-47700 is also used to develop new analgesic drugs that are more effective and have fewer side effects than traditional opioids.
Propriétés
IUPAC Name |
1-[2-[(2-methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-10-6-8-13(16)11-12-7-4-5-9-14(12)18-2/h3-5,7,9,13H,1,6,8,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCUDVEXBQCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2474900.png)
![3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2474901.png)
![4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2474903.png)
![3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2474904.png)

![2-((3-bromobenzyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2474908.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2474909.png)
![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2474910.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2474914.png)
![ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2474915.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate](/img/structure/B2474918.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2474919.png)